2,3,5-Trichloro-6-methylpyrazine 2,3,5-Trichloro-6-methylpyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735872
InChI: InChI=1S/C5H3Cl3N2/c1-2-3(6)10-5(8)4(7)9-2/h1H3
SMILES:
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45 g/mol

2,3,5-Trichloro-6-methylpyrazine

CAS No.:

Cat. No.: VC15735872

Molecular Formula: C5H3Cl3N2

Molecular Weight: 197.45 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trichloro-6-methylpyrazine -

Specification

Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
IUPAC Name 2,3,5-trichloro-6-methylpyrazine
Standard InChI InChI=1S/C5H3Cl3N2/c1-2-3(6)10-5(8)4(7)9-2/h1H3
Standard InChI Key OLBCGXJLGGLLFG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C(=N1)Cl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2,3,5-trichloro-6-methylpyrazine is C5H3Cl3N2\text{C}_5\text{H}_3\text{Cl}_3\text{N}_2, with a molecular weight of 209.45 g/mol. The pyrazine ring’s aromaticity is maintained despite the electron-withdrawing effects of the chlorine atoms, which influence its reactivity and stability. The methyl group at position 6 introduces steric effects that may modulate intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H3Cl3N2\text{C}_5\text{H}_3\text{Cl}_3\text{N}_2
Molecular Weight209.45 g/mol
Boiling PointEstimated 250–280°C
Melting PointNot reported
Density~1.6 g/cm³ (analog-based)

The absence of direct experimental data necessitates extrapolation from structurally related compounds. For instance, 3,5,6-trichloro-2-pyridyloxyacetic acid (CAS 55335-06-3) exhibits a boiling point of 178–183°C under reduced pressure , while 1,3,5-trichloro-2-methoxybenzene boils at 405.2 K (132°C) at 0.037 bar . These values suggest that 2,3,5-trichloro-6-methylpyrazine likely has a higher boiling point due to increased molecular symmetry and halogen content.

Spectroscopic Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for chlorinated pyrazines typically show distinct absorption bands for C–Cl stretches (550–750 cm⁻¹) and aromatic C–N vibrations (1,500–1,600 cm⁻¹) . For example, IrCl₅(N-methyl pyrazine) complexes in silver halide lattices exhibit unique electron paramagnetic resonance (EPR) signals, with g-factors influenced by ligand electronegativity . Similar spectroscopic signatures are expected for 2,3,5-trichloro-6-methylpyrazine, particularly in coordination environments.

Synthetic Pathways and Optimization

Chlorination of Methylpyrazine Derivatives

The synthesis of chlorinated pyrazines often begins with the parent heterocycle, followed by selective halogenation. A patent describing the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid outlines a multi-step process involving diazotization, oxidation, and hydrolysis . Adapting this methodology, 2,3,5-trichloro-6-methylpyrazine could be synthesized via:

  • Diazotization: Treatment of 6-amino-2-methylpyrazine with nitrous acid (HNO2\text{HNO}_2) in hydrochloric acid (HCl\text{HCl}) to yield 6-chloro-2-methylpyrazine.

  • Oxidative Chlorination: Exposure to chlorine gas (Cl2\text{Cl}_2) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions to introduce additional chlorine substituents.

  • Purification: Fractional distillation or recrystallization to isolate the target compound .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Estimated)
DiazotizationHNO2\text{HNO}_2, HCl\text{HCl}, 0–5°C60–70%
Oxidative ChlorinationCl2\text{Cl}_2, FeCl₃, 80°C40–50%
PurificationVacuum distillation>95% purity

Alternative Routes Involving Cyanide Intermediates

The reaction of tetrachloropyridine (TETCP) with paraformaldehyde and cyanide in aprotic solvents (e.g., dimethyl sulfoxide) produces nitrile intermediates, which hydrolyze to carboxylic acids . While this method is specific to pyridines, analogous strategies using pyrazine precursors could yield chlorinated methylpyrazines. For example, treating 2-methylpyrazine with cyanide and subsequent chlorination might afford the target compound.

Applications in Coordination Chemistry and Materials Science

Transition Metal Complexation

Chlorinated pyrazines serve as ligands in transition metal (TM) complexes, altering redox properties and catalytic activity. Studies on IrCl₅(N-methyl pyrazine)⁻ dopants in silver halide emulsions demonstrate that bulky organic ligands integrate into crystal lattices by replacing AgnXm\text{Ag}_n\text{X}_m clusters . The trichloro and methyl groups in 2,3,5-trichloro-6-methylpyrazine could enhance ligand stability and metal-binding affinity, making it suitable for photocatalytic or semiconductor applications.

Table 3: Comparative EPR Parameters for Iridium Complexes

Ligandg1g_1g2g_2g3g_3
Cl⁻ (n = 3)2.7722.7721.883
N-methyl pyrazinium (n = 1)1.97851.97851.9510

The reduced symmetry of N-methyl pyrazinium complexes (compared to chloride) results in lower g-factor anisotropy, a trend likely mirrored in 2,3,5-trichloro-6-methylpyrazine derivatives.

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